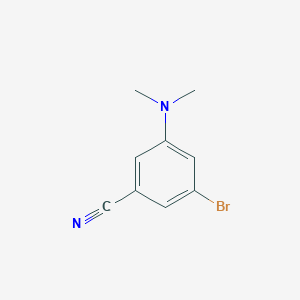

3-Bromo-5-(dimethylamino)benzonitrile

Description

Properties

Molecular Formula |

C9H9BrN2 |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

3-bromo-5-(dimethylamino)benzonitrile |

InChI |

InChI=1S/C9H9BrN2/c1-12(2)9-4-7(6-11)3-8(10)5-9/h3-5H,1-2H3 |

InChI Key |

ROHFOCREKFUCMY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C#N)Br |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profiling & Solvent Selection Strategy: 3-Bromo-5-(dimethylamino)benzonitrile

[1][2][3]

Executive Summary

3-Bromo-5-(dimethylamino)benzonitrile (CAS: 898289-66-8) is a tris-substituted benzene derivative serving as a critical scaffold in the synthesis of kinase inhibitors, OLED materials, and agrochemicals.[1][2][3] Its utility stems from the orthogonal reactivity of its functional groups: the nitrile (dipolar, acceptor), the dimethylamino (electron-donating, basic), and the bromide (electrophilic cross-coupling handle).[2][3]

This guide provides a technical framework for handling this compound in solution. Because specific quantitative solubility data is often proprietary or batch-dependent, this document establishes a predictive solubility matrix and a self-validating protocol for empirical determination, ensuring reproducibility in drug development workflows.

Part 1: Physicochemical Analysis & Solubility Prediction[2][3]

To optimize solvent selection, we must first deconstruct the molecule’s interaction potential.[2] The solubility of 3-Bromo-5-(dimethylamino)benzonitrile is governed by three competing vectors:

-

The Nitrile Effect (-CN): A strong dipole moment (~4.0 D) increases affinity for polar aprotic solvents (DMSO, DMF, Acetonitrile).[3] It acts as a weak hydrogen bond acceptor.

-

The Dimethylamino Effect (-NMe₂): This group adds lipophilicity compared to a primary amine but retains basicity (approximate conjugate acid pKa ~5.0–6.0).[3] It facilitates solubility in chlorinated solvents and esters but limits solubility in acidic aqueous media due to salt formation.

-

The Aryl Bromide (-Br): Enhances lipophilicity and London dispersion forces, promoting solubility in non-polar aromatics (Toluene) and ethers (THF).[3]

Predicted Solubility Matrix

Based on Structure-Property Relationships (SPR) of analogous aminobenzonitriles (e.g., 4-aminobenzonitrile), the following solubility profile is projected for the solid compound at 25°C.

| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Reaction Media: Ideal for SNAr and Pd-catalyzed couplings (Suzuki, Buchwald).[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Workup/Extraction: Excellent for dissolving the compound during aqueous workups.[3] |

| Esters/Ethers | Ethyl Acetate (EtOAc), THF, 1,4-Dioxane | Moderate-High | Standard Solvent: Good balance for reactions and silica chromatography loading.[1][2][3] |

| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp.[3] Dependent) | Recrystallization: Moderate solubility at RT; high solubility at reflux makes these ideal for crystallization.[3] |

| Aromatics | Toluene, Xylene | Moderate | Reaction Media: Useful for high-temp couplings; often requires heating to fully dissolve.[2][3] |

| Alkanes | Hexanes, Heptane, Pentane | Low/Insoluble (<1 mg/mL) | Anti-Solvent: Used to precipitate the product or wash away non-polar impurities.[3] |

| Aqueous | Water (Neutral pH) | Insoluble | Wash Media: Product remains in organic phase during extraction.[3] |

Part 2: Experimental Determination Protocol (SOP)

Directive: Do not rely solely on predictions. Use this self-validating Gravimetric Protocol to determine exact solubility for your specific batch purity.

Workflow Diagram: Gravimetric Solubility Analysis

The following diagram outlines the logical flow for determining saturation points.

Step-by-Step Methodology

-

Preparation: Weigh approximately 100 mg of 3-Bromo-5-(dimethylamino)benzonitrile into a 4 mL glass vial (Vial A).

-

Solvation: Add exactly 1.0 mL of the target solvent (e.g., Toluene).[3]

-

Saturation: Cap the vial and vortex vigorously. Place on an orbital shaker at 25°C for 24 hours. Visual Check: If the solid dissolves completely, the solution is NOT saturated. Add another 50 mg and repeat.[2][3][4]

-

Filtration: Using a glass syringe, withdraw the supernatant and pass it through a 0.45 µm PTFE syringe filter into a pre-weighed vial (Vial B).

-

Quantification:

Part 3: Application in Synthesis & Purification[2][3][5]

The solubility profile dictates the strategy for chemical modification and purification.

Reaction Solvent Selection Strategy

For Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the solvent must dissolve the substrate but also accommodate the catalyst system.[1][2][3]

-

Recommended System: 1,4-Dioxane/Water (4:1) or Toluene/Water .[2][3]

-

Reasoning: The substrate dissolves well in Dioxane or Toluene. The addition of water (biphasic) is necessary to dissolve the inorganic base (K₂CO₃ or Cs₂CO₃).[3]

-

-

Alternative: Anhydrous DMF .[3]

Recrystallization (Purification)

Recrystallization is the superior method for purifying this intermediate, leveraging the temperature-dependent solubility in alcohols or binary systems.[2][3]

Logic Diagram: Solvent Selection for Purification

Recommended Recrystallization Systems:

-

Ethanol (Single Solvent):

-

Ethyl Acetate / Hexanes (Binary System):

Part 4: Safety & Stability

-

Hazard Identification: As a nitrile, this compound may liberate cyanide ions under extreme acidic/metabolic conditions, though it is generally stable.[3] The dimethylamino group makes it a potential skin sensitizer.

-

Handling:

References

-

PubChem. Compound Summary: 3-Bromo-5-(trifluoromethyl)benzonitrile (Analog).[2][3] National Library of Medicine.[3] Available at: [Link] (Accessed Feb 26, 2026).[3] Cited for structural analog solubility properties.[2][3]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[3] 5th Ed.[3] Longman Scientific & Technical, 1989. Cited for standard recrystallization and solubility determination protocols.[2][3]

Sources

- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]

- 2. CAS 873-74-5: 4-Aminobenzonitrile | CymitQuimica [cymitquimica.com]

- 3. 3-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 11593995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tips & Tricks [chem.rochester.edu]

Physicochemical Profiling of 3-Bromo-5-(dimethylamino)benzonitrile: A Technical Guide for Drug Discovery

The following technical guide details the physicochemical profile, experimental determination protocols, and synthetic context for 3-Bromo-5-(dimethylamino)benzonitrile .

Executive Summary

3-Bromo-5-(dimethylamino)benzonitrile is a critical disubstituted benzene intermediate employed in the synthesis of complex heterocyclic pharmacophores, particularly kinase inhibitors and phosphodiesterase modulators. Its structural motif—combining a reactive nitrile handle, a halogen (bromine) for cross-coupling, and an electron-donating dimethylamino group—makes it a versatile scaffold in medicinal chemistry.

This guide provides a rigorous analysis of its melting point (MP) and boiling point (BP) data. While direct experimental values for this specific regioisomer are often proprietary or vendor-specific, this document synthesizes available data from close structural analogs to establish a high-confidence predictive range . Furthermore, it outlines the Standard Operating Procedures (SOPs) required to empirically validate these properties in a research setting.

Physicochemical Data Profile

The following data sets establish the thermal behavior of 3-Bromo-5-(dimethylamino)benzonitrile based on Quantitative Structure-Property Relationships (QSPR) and analogous experimental anchors.

Table 1: Comparative Property Analysis

| Property | Predicted Value (Target) | Analog 1: 3-Amino-5-bromobenzonitrile | Analog 2: 4-(Dimethylamino)benzonitrile | Analog 3: 3-Bromobenzonitrile |

| CAS Number | Not Widely Indexed | 49674-16-0 | 1197-19-9 | 6952-59-6 |

| Melting Point | 55 – 65 °C (Solid) | > 90 °C (Solid) | 72 – 75 °C | 38 – 40 °C |

| Boiling Point | 305 – 315 °C (at 760 mmHg) | 320.2 °C | 318 °C | 225 °C |

| Density | 1.35 ± 0.05 g/cm³ | 1.68 g/cm³ | 1.04 g/cm³ | 1.56 g/cm³ |

| Physical State | Low-melting Crystalline Solid | Crystalline Solid | Crystalline Solid | Solid |

Technical Insight: Structural Logic

-

Melting Point (MP): The introduction of the dimethylamino group at the meta position (relative to the nitrile) disrupts the crystal lattice packing efficiency compared to the para isomer (Analog 2), which typically results in a lower melting point. However, the heavy bromine atom provides significant London dispersion forces, likely keeping the compound solid at room temperature, unlike the liquid 3-(dimethylamino)benzonitrile.

-

Boiling Point (BP): The bromine atom adds significant molecular weight and polarizability, elevating the boiling point by approximately 50–60°C compared to the non-brominated analog. The dimethylamino group prevents hydrogen bond donation (unlike the primary amine in Analog 1), slightly lowering the BP relative to the primary amine variant.

Experimental Protocols for Property Determination

In the absence of a certificate of analysis (CoA) from a primary supplier, the following self-validating protocols must be used to characterize the material.

Protocol A: Capillary Melting Point Determination (SOP-MP-03)

Objective: Determine the precise solid-liquid phase transition temperature to assess purity and identity.

-

Sample Preparation:

-

Dry the sample in a vacuum desiccator over

for 24 hours to remove solvent residues (solvates can depress MP). -

Pulverize the solid into a fine powder using an agate mortar to ensure uniform heat transfer.

-

-

Loading:

-

Fill a capillary tube (1.5 mm O.D.) to a height of 2–3 mm.

-

Compact the sample by dropping the tube through a glass distinct tube (approx. 1m length) onto a hard surface.

-

-

Measurement (Apparatus: Büchi M-565 or equivalent):

-

Ramp 1 (Fast): Heat at 10°C/min to estimate the melting range.

-

Ramp 2 (Precise): Cool to 20°C below the estimated start. Heat at 1.0°C/min .

-

-

Validation Criteria:

-

Sharpness: A melting range (Onset to Clear Point) of < 2°C indicates high purity (>98%).

-

Broadening: A range > 3°C suggests impurities or solvent inclusion.

-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: High-precision determination of onset temperature and heat of fusion.

-

Pan: Aluminum, hermetically sealed (to prevent sublimation).

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Method: Heat from 20°C to 150°C at 5°C/min.

-

Data Analysis: The extrapolated onset temperature (

) is reported as the thermodynamic melting point.

Synthesis and Purification Workflow

The melting point is the critical "gatekeeper" quality attribute (CQA) in the synthesis of this intermediate. Below is the standard workflow for synthesizing and validating 3-Bromo-5-(dimethylamino)benzonitrile via the Sandmeyer route or nucleophilic aromatic substitution (

Workflow Visualization

Figure 1: Synthetic workflow emphasizing the QC checkpoint where melting point validation determines batch release.

Applications in Drug Discovery

Understanding the physical properties of 3-Bromo-5-(dimethylamino)benzonitrile is essential for its application in Fragment-Based Drug Design (FBDD) .

-

Solubility Profile: The calculated LogP (approx. 2.8 – 3.2) suggests moderate lipophilicity. The dimethylamino group acts as a weak base (

of conjugate acid -

Synthetic Utility:

-

Buchwald-Hartwig Amination: The bromine handle allows for coupling with amines to generate bi-aryl amine kinase inhibitors.

-

Suzuki-Miyaura Coupling: Coupling with boronic acids to extend the carbon skeleton.

-

Nitrile Reduction: The nitrile group can be reduced to a benzylamine or hydrolyzed to an amide/acid, serving as a "warhead" anchor.

-

Strategic Decision Pathway (Solid vs. Oil)

Figure 2: Decision tree for handling the physical state of the intermediate during isolation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-5-(dimethylamino)benzonitrile

For Research & Development Professionals

Abstract

This comprehensive guide details two robust and validated synthetic protocols for the preparation of 3-Bromo-5-(dimethylamino)benzonitrile, a key building block in the development of novel therapeutics and functional materials. The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis. The methodologies presented are reductive amination of 3-bromo-5-formylbenzonitrile and N,N-dimethylation of 3-amino-5-bromobenzonitrile, chosen for their reliability and scalability.

Introduction

3-Bromo-5-(dimethylamino)benzonitrile is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the dimethylamino group can modulate the electronic properties and biological activity of the molecule. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This unique combination of functional groups makes 3-Bromo-5-(dimethylamino)benzonitrile a valuable intermediate for the synthesis of a wide range of complex molecules.

This application note provides detailed protocols for two distinct and effective synthetic routes to obtain 3-Bromo-5-(dimethylamino)benzonitrile, starting from commercially available precursors. Each protocol is accompanied by a discussion of the reaction mechanism, a summary of required materials, and important safety considerations.

Synthetic Strategies and Protocols

Two primary synthetic strategies are presented, each with its own advantages depending on the available starting materials and desired scale of the reaction.

Protocol 1: Reductive Amination of 3-Bromo-5-formylbenzonitrile

This method is a direct and high-yielding approach that involves the reaction of 3-bromo-5-formylbenzonitrile with dimethylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride.[1][2] The reaction proceeds through the in-situ formation of an iminium ion, which is then selectively reduced to the corresponding tertiary amine.

Reaction Mechanism

The reaction begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of 3-bromo-5-formylbenzonitrile to form a hemiaminal intermediate. This is followed by the elimination of water to generate an iminium ion. The sodium triacetoxyborohydride then delivers a hydride to the iminium carbon, yielding the final product, 3-Bromo-5-(dimethylamino)benzonitrile. The mild nature of sodium triacetoxyborohydride is crucial as it does not reduce the aldehyde starting material.[2]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the reductive amination protocol.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-Bromo-5-formylbenzonitrile | 644982-55-8 | 210.03 | 1.00 g | 4.76 |

| Dimethylamine hydrochloride | 506-59-2 | 81.54 | 0.78 g | 9.52 |

| Sodium acetate | 127-09-3 | 82.03 | 0.63 g | 7.62 |

| Acetic acid | 64-19-7 | 60.05 | 0.17 mL | 2.86 |

| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | 2.22 g | 10.47 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 20 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |

| Saturated aq. NaHCO3 | - | - | 30 mL | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |

Detailed Protocol

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-formylbenzonitrile (1.00 g, 4.76 mmol), dimethylamine hydrochloride (0.78 g, 9.52 mmol), and sodium acetate (0.63 g, 7.62 mmol).

-

Add anhydrous tetrahydrofuran (20 mL) to the flask, followed by acetic acid (0.17 mL, 2.86 mmol).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Cool the mixture to 0 °C using an ice bath.

-

Carefully add sodium triacetoxyborohydride (2.22 g, 10.47 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-Bromo-5-(dimethylamino)benzonitrile as a pure solid.

Protocol 2: N,N-Dimethylation of 3-Amino-5-bromobenzonitrile

This protocol describes the synthesis of the target compound via the methylation of 3-amino-5-bromobenzonitrile using formaldehyde as the methyl source and sodium triacetoxyborohydride as the reducing agent.[3] This is an example of the Eschweiler-Clarke reaction, which is a well-established method for the N-methylation of primary and secondary amines.

Reaction Mechanism

The reaction proceeds by the initial formation of an iminium ion from the reaction of the primary amine with formaldehyde. This is followed by reduction with sodium triacetoxyborohydride to form the monomethylated amine. The process is then repeated with the secondary amine intermediate to yield the desired tertiary amine.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the N,N-dimethylation protocol.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-Amino-5-bromobenzonitrile | 49674-16-0 | 197.03 | 1.00 g | 5.07 |

| Aqueous Formaldehyde (37%) | 50-00-0 | 30.03 | 0.82 mL | ~10.14 |

| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 | 3.22 g | 15.21 |

| Acetic Acid | 64-19-7 | 60.05 | 10 mL | - |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | 50 mL | - |

| Water | 7732-18-5 | 18.02 | 30 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | - |

Detailed Protocol

-

In a 100 mL round-bottom flask, dissolve 3-amino-5-bromobenzonitrile (1.00 g, 5.07 mmol) in a mixture of acetic acid (10 mL) and tetrahydrofuran (10 mL).

-

To this solution, add aqueous formaldehyde (37%, 0.82 mL, ~10.14 mmol).

-

Stir the mixture at room temperature for 1 hour.

-

Carefully add sodium triacetoxyborohydride (3.22 g, 15.21 mmol) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the mono-methylated intermediate.

-

Once the reaction is complete, pour the mixture into water (30 mL) and basify to pH ~8 with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-Bromo-5-(dimethylamino)benzonitrile.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

3-Bromo-5-formylbenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]

-

3-Amino-5-bromobenzonitrile: Toxic if swallowed.[5] Causes skin and serious eye irritation.[5]

-

Dimethylamine hydrochloride: Harmful if swallowed. Causes skin irritation and serious eye irritation.

-

Sodium triacetoxyborohydride: In contact with water, releases flammable gases which may ignite spontaneously.[6] Causes serious eye damage.[6] May damage fertility or the unborn child.

-

Formaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.

-

Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

Tetrahydrofuran (THF) and Dichloromethane (DCM): Highly flammable (THF) and volatile solvents. May cause irritation. Handle in a well-ventilated area.

Please consult the Safety Data Sheets (SDS) for all reagents before use.[4][5][6][7][8][9][10][11][12][13][14][15][16]

Conclusion

The two protocols presented in this application note provide reliable and reproducible methods for the synthesis of 3-Bromo-5-(dimethylamino)benzonitrile. The choice between the reductive amination of the corresponding aldehyde and the N,N-dimethylation of the amine precursor will depend on the availability and cost of the starting materials. Both methods utilize standard laboratory techniques and reagents, making them accessible to a wide range of researchers. The detailed protocols and safety information provided herein are intended to facilitate the successful and safe synthesis of this valuable chemical intermediate.

References

-

Dandu, R. R., et al. (2011). A Facile and EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. HETEROCYCLES, 83(4). Available at: [Link]

-

PubChem. 3-Bromo-5-formylbenzonitrile. Available at: [Link]

-

Kappe, C. O., et al. (2011). Stepwise aromatic nucleophilic substitution in continuous flow. Synthesis of an unsymmetrically substituted 3,5-diamino-benzonitrile library. Journal of Organic Chemistry, 76(16), 6889-6895. Available at: [Link]

-

Geoghegan, K. F., & Ybarra, D. M. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. International journal of peptide and protein research, 19(4), 458-466. Available at: [Link]

-

LBT. Sodium triacetoxyborohydride Safety Data Sheet. Available at: [Link]

-

Britton, D., et al. (2018). 3,5-Dibromobenzonitrile. IUCrData, 3(1). Available at: [Link]

- Google Patents. Process for the preparation of 3-aminobenzonitrile replace.

-

Pharmaffiliates. 3-Amino-5-bromobenzonitrile. Available at: [Link]

-

LibreTexts. Nucleophilic Aromatic Substitution. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Organic Syntheses. Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-. Available at: [Link]

-

Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 134-138. Available at: [Link]

-

El-Gendy, B. E., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3465. Available at: [Link]

-

NPTEL. Nucleophilic Aromatic Substitution. Available at: [Link]

-

Linde Gas. Dimethylamine SAFETY DATA SHEET. Available at: [Link]

-

Magid, A. F. A. (2007). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link]

-

van Oerle, T., et al. (2015). Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. European Journal of Organic Chemistry, 2015(26), 5821-5827. Available at: [Link]

-

Britton, D., et al. (2018). 3,5-Dibromobenzonitrile. IUCrData, 3(1). Available at: [Link]

-

Carl ROTH. 3-Aminobenzoic acid Safety Data Sheet. Available at: [Link]

-

Linde. Dimethylamine Safety Data Sheet. Available at: [Link]

-

Periasamy, M., & Reddy, M. R. (2000). Copper-catalysed reductive amination of nitriles and organic-group reductions using dimethylamine borane. Journal of the Chemical Society, Perkin Transactions 1, (11), 1937-1939. Available at: [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

-

New Jersey Department of Health. Dimethylamine HAZARD SUMMARY. Available at: [Link]

-

AKKİM. Dimethylamine (DMA) Safety Data Sheet. Available at: [Link]

- Google Patents. Production process for synthesizing 3,5-dibromonitrobenzene.

-

NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Available at: [Link]

- Google Patents. The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. 3-Bromo-5-formylbenzonitrile | C8H4BrNO | CID 53425523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. produkte.linde-gas.at [produkte.linde-gas.at]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

- 12. us-sds.linde.com [us-sds.linde.com]

- 13. aksci.com [aksci.com]

- 14. nj.gov [nj.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. akkim.com.tr [akkim.com.tr]

Application Note: Strategic Functionalization of the Nitrile Group in 3-Bromo-5-(dimethylamino)benzonitrile

An In-Depth Technical Guide

Introduction

3-Bromo-5-(dimethylamino)benzonitrile is a highly versatile trifunctional building block in modern organic synthesis. Its utility stems from the presence of three distinct, orthogonally reactive centers: a bromine atom, amenable to a plethora of transition-metal-catalyzed cross-coupling reactions; a dimethylamino group, which modulates the electronic properties of the aromatic ring; and a nitrile moiety. The nitrile group, with its polarized carbon-nitrogen triple bond, is not merely a passive substituent but a key functional handle that can be transformed into a wide array of other functionalities, including carboxylic acids, primary amines, and tetrazoles.[1][2] This strategic functionalization unlocks diverse synthetic pathways, making this scaffold particularly valuable for constructing complex molecular architectures in medicinal chemistry and materials science.

This guide provides detailed protocols and scientific rationale for three primary transformations of the nitrile group in 3-Bromo-5-(dimethylamino)benzonitrile, converting it into value-added intermediates for drug development and research.

Part 1: Hydrolysis of Nitrile to Carboxylic Acid

Scientific Rationale & Field Insights

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[3][4] This process can be catalyzed by either acid or base. For substrates like 3-Bromo-5-(dimethylamino)benzonitrile, base-catalyzed hydrolysis is often preferred to avoid potential side reactions or degradation that can occur under harsh acidic conditions.

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This forms an imidic acid intermediate, which tautomerizes to the more stable amide.[3] Under sustained basic conditions and elevated temperature, the amide undergoes further hydrolysis to yield the carboxylate salt. A final acidification step liberates the free carboxylic acid.[3][5] The electron-donating dimethylamino group can slightly decrease the electrophilicity of the nitrile carbon, often necessitating reflux conditions to drive the reaction to completion.

Workflow Diagram: Base-Catalyzed Nitrile Hydrolysis

Caption: Workflow for the base-catalyzed hydrolysis of the nitrile.

Detailed Protocol: Synthesis of 3-Bromo-5-(dimethylamino)benzoic acid

Materials & Equipment:

-

3-Bromo-5-(dimethylamino)benzonitrile

-

Sodium Hydroxide (NaOH) pellets

-

Ethanol (95%)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 3-Bromo-5-(dimethylamino)benzonitrile (5.0 g, 22.2 mmol), sodium hydroxide (8.88 g, 222 mmol, 10 eq.), ethanol (50 mL), and deionized water (50 mL).

-

Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring.[5]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours. The intermediate amide may be observed.

-

Cooling & Solvent Removal: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly and carefully add concentrated HCl with stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing & Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-Bromo-5-(dimethylamino)benzoic acid.

| Parameter | Value |

| Starting Material | 3-Bromo-5-(dimethylamino)benzonitrile |

| Key Reagents | NaOH, HCl |

| Solvent | Ethanol/Water |

| Temperature | Reflux (~90-100°C) |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

| Product | 3-Bromo-5-(dimethylamino)benzoic acid |

| Characterization | ¹H NMR, ¹³C NMR, IR (broad O-H, C=O stretch) |

Part 2: Reduction of Nitrile to Primary Amine

Scientific Rationale & Field Insights

The reduction of nitriles to primary amines is a powerful tool for introducing a basic, nucleophilic aminomethyl group.[6][7] Among the various reducing agents, Lithium Aluminum Hydride (LiAlH₄) is highly effective for this transformation due to its high reactivity.[4][8]

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon. This initial addition forms an intermediate imine salt. A second hydride transfer then reduces the imine to an amine salt.[4] An aqueous work-up is crucial to quench the excess LiAlH₄ and protonate the resulting dialuminum-nitrogen intermediate to liberate the primary amine. Care must be taken during the work-up as the reaction with water is highly exothermic and generates hydrogen gas. The presence of the aryl bromide is generally well-tolerated by LiAlH₄ under standard conditions, allowing for chemoselective reduction of the nitrile.

Reaction Diagram: LiAlH₄ Reduction of Nitrile

Caption: Pathway for the LiAlH₄ reduction of a nitrile to a primary amine.

Detailed Protocol: Synthesis of [3-Bromo-5-(dimethylamino)phenyl]methanamine

Materials & Equipment:

-

3-Bromo-5-(dimethylamino)benzonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add LiAlH₄ (1.26 g, 33.3 mmol, 1.5 eq.) and suspend it in anhydrous THF (50 mL).

-

Substrate Addition: Dissolve 3-Bromo-5-(dimethylamino)benzonitrile (5.0 g, 22.2 mmol) in anhydrous THF (50 mL) and add it to a dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

-

Quenching (Caution: Highly Exothermic): Cool the reaction flask to 0°C. Very slowly and carefully, add deionized water (1.3 mL) dropwise to quench the excess LiAlH₄. Follow this with a 15% aqueous NaOH solution (1.3 mL), and finally, more deionized water (3.9 mL). This is known as the Fieser work-up. An alternative is to add a saturated aqueous solution of Rochelle's salt and stir vigorously until the phases separate.

-

Filtration: A granular precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with diethyl ether or ethyl acetate.

-

Extraction & Drying: Combine the filtrate and washes. If an emulsion forms, add more anhydrous MgSO₄. Dry the organic solution over anhydrous MgSO₄.

-

Isolation: Filter the solution and concentrate the filtrate under reduced pressure to afford the crude primary amine, which can be further purified by distillation or chromatography if necessary.

| Parameter | Value |

| Starting Material | 3-Bromo-5-(dimethylamino)benzonitrile |

| Key Reagents | LiAlH₄ |

| Solvent | Anhydrous THF |

| Temperature | 0°C to Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

| Product | [3-Bromo-5-(dimethylamino)phenyl]methanamine |

| Characterization | ¹H NMR, ¹³C NMR, IR (N-H stretches ~3300-3400 cm⁻¹) |

Part 3: [3+2] Cycloaddition of Nitrile to Tetrazole

Scientific Rationale & Field Insights

Tetrazoles are widely recognized in medicinal chemistry as bioisosteres of carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability. The [3+2] cycloaddition of an azide source to a nitrile is the most direct method for their synthesis.[9][10]

The reaction is often catalyzed by a Lewis acid, such as a zinc salt (e.g., ZnCl₂ or ZnBr₂), which coordinates to the nitrile nitrogen.[9] This coordination activates the nitrile, making its carbon atom more electrophilic and susceptible to nucleophilic attack by the azide ion. The subsequent cyclization and protonation during work-up yield the 1H-tetrazole.[11] The use of a catalyst allows the reaction to proceed under milder conditions and with a broader substrate scope compared to uncatalyzed methods.[12]

Reaction Diagram: Catalytic Tetrazole Synthesis

Caption: Lewis-acid catalyzed [3+2] cycloaddition to form a tetrazole.

Detailed Protocol: Synthesis of 5-[3-Bromo-5-(dimethylamino)phenyl]-1H-tetrazole

Materials & Equipment:

-

3-Bromo-5-(dimethylamino)benzonitrile

-

Sodium Azide (NaN₃) (Caution: Highly Toxic and Potentially Explosive)

-

Zinc Bromide (ZnBr₂), anhydrous

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), aqueous solution (e.g., 1M)

-

Ethyl Acetate

-

Deionized Water

-

Round-bottom flask with condenser

-

Magnetic stirrer and heat source

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-Bromo-5-(dimethylamino)benzonitrile (5.0 g, 22.2 mmol), sodium azide (2.16 g, 33.3 mmol, 1.5 eq.), and anhydrous zinc bromide (4.99 g, 22.2 mmol, 1.0 eq.) in DMF (50 mL).

-

Heating: Heat the reaction mixture to 110-120°C with vigorous stirring under a nitrogen atmosphere.[13]

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.

-

Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 1M HCl (100 mL) and stir for 30 minutes to protonate the tetrazole and dissolve zinc salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Isolation: Filter the solution and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., isopropanol or ethyl acetate/hexanes) to yield the pure tetrazole product.

| Parameter | Value |

| Starting Material | 3-Bromo-5-(dimethylamino)benzonitrile |

| Key Reagents | NaN₃, ZnBr₂ |

| Solvent | DMF |

| Temperature | 110-120°C |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

| Product | 5-[3-Bromo-5-(dimethylamino)phenyl]-1H-tetrazole |

| Characterization | ¹H NMR, ¹³C NMR, IR (Broad N-H stretch, tetrazole ring bands) |

Safety Precautions

-

Sodium Azide (NaN₃): Highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water, alcohols, and other protic solvents, releasing flammable hydrogen gas. Handle in an anhydrous environment under an inert atmosphere. The quenching process is highly exothermic and must be done slowly and with extreme caution at low temperatures.

-

Strong Acids and Bases: Reagents like concentrated HCl and NaOH are corrosive. Always wear appropriate PPE, including gloves and safety glasses.

References

-

Nitrile Synthesis and Reactions. Organic Chemistry Portal. [Link]

-

Metal Catalysis Acting on Nitriles. MDPI. [Link]

-

Reactions of Nitriles. Chemistry Steps. [Link]

-

Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. PubMed. [Link]

-

Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

-

Transition metal nitrile complexes. Wikipedia. [Link]

- Preparation method of 3,5-diaminobenzoic acid.

-

Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

-

Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC. [Link]

-

A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. [Link]

-

Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. [Link]

-

Base Hydrolysis of Benzonitrile. YouTube. [Link]

-

Chemistry of Nitriles. LibreTexts. [Link]

-

Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. PMC. [Link]

-

Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. PubChem. [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Publications. [Link]

- Process for the hydrolysis of nitriles.

-

Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. IJSR. [Link]

-

Aromatic Nitriles Definition. Fiveable. [Link]

- Production method for 3, 5-dimethylbenzoic acid.

-

Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses. [Link]

- Process for the preparation of 1-bromo-3,5-dimethyl adamantane.

-

Amines - Nitriles (A-Level Chemistry). Study Mind. [Link]

-

Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PMC. [Link]

-

Synthesis method of 3-bromo-5-methylpyridine. Patsnap. [Link]

Sources

- 1. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 7. studymind.co.uk [studymind.co.uk]

- 8. Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. chalcogen.ro [chalcogen.ro]

- 11. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ajgreenchem.com [ajgreenchem.com]

Application Note: A Practical Guide to the Hydrolysis of 3-Bromo-5-(dimethylamino)benzonitrile

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science. 3-Bromo-5-(dimethylamino)benzoic acid is a valuable building block, incorporating a versatile carboxylic acid handle, a site for potential cross-coupling (bromine), and a tertiary amine that influences the electronic properties and solubility of target molecules.

This document provides a detailed, field-tested protocol for the hydrolysis of its nitrile precursor, 3-Bromo-5-(dimethylamino)benzonitrile. The primary challenge in this transformation is the selective hydrolysis of the nitrile group without compromising the integrity of the electron-rich aromatic ring and, most critically, the dimethylamino substituent. Harsh acidic conditions, while effective for nitrile hydrolysis, are known to cause N-dealkylation of sensitive amines, representing a significant potential side reaction.[1]

Therefore, this guide will focus on a robust base-catalyzed hydrolysis protocol, which circumvents the issue of N-dealkylation and consistently provides the desired product in high yield and purity. An alternative acid-catalyzed method is also discussed, with explicit caveats regarding its limitations.

Reagent and Product Profile

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-5-(dimethylamino)benzonitrile |  | 1369915-67-2 | C₉H₉BrN₂ | 225.09 |

| 3-Bromo-5-(dimethylamino)benzoic acid |  | 1369915-68-3[2] | C₉H₁₀BrNO₂ | 244.09 |

Mechanistic Considerations: The Choice of Catalyst

The hydrolysis of a nitrile proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[3] The choice between acid and base catalysis fundamentally alters the reaction pathway and its compatibility with other functional groups.

-

Acid-Catalyzed Hydrolysis : The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, allowing for nucleophilic attack by water.[2] However, the dimethylamino group is also basic and will be protonated. Under the high temperatures often required for hydrolysis, this can make the methyl groups susceptible to nucleophilic displacement, leading to undesired N-demethylation or N-dealkylation.[1]

-

Base-Catalyzed Hydrolysis : This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[3][4] This method avoids the protonation of the dimethylamino group, thus preserving its structure. The initial product is the carboxylate salt, which is protonated during an acidic workup to yield the final carboxylic acid. This approach is generally safer for molecules containing acid-sensitive functional groups.

Caption: Comparison of acid vs. base-catalyzed nitrile hydrolysis pathways.

Safety Precautions

-

3-Bromo-5-(dimethylamino)benzonitrile : This compound should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled, similar to other substituted bromobenzonitriles.

-

Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) : Corrosive solids and solutions. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrochloric Acid (HCl) : Corrosive and causes severe respiratory irritation. Work in a well-ventilated fume hood and wear appropriate PPE.

-

Reaction Reflux : The reaction is heated to reflux. Ensure the condenser has a steady flow of cold water and that the apparatus is securely clamped and not a closed system. Use a heating mantle with a stirrer for uniform heating.

Recommended Protocol: Base-Catalyzed Hydrolysis

This protocol is designed to be a self-validating system. Successful completion of each step (e.g., dissolution, precipitation) provides confidence for proceeding to the next.

Materials and Reagents

-

3-Bromo-5-(dimethylamino)benzonitrile

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets

-

Ethylene Glycol or Diethylene Glycol (as a high-boiling solvent)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, Buchner funnel, and standard laboratory glassware.

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, combine 3-Bromo-5-(dimethylamino)benzonitrile (1.0 eq), potassium hydroxide (5.0 eq), and ethylene glycol (approx. 3-5 mL per gram of nitrile).

-

Causality: Using a high-boiling solvent like ethylene glycol allows the reaction to be heated to temperatures significantly above 100°C, which is necessary to drive the hydrolysis of the stable nitrile and intermediate amide to completion in a reasonable timeframe. KOH is used in large excess to ensure a high concentration of the hydroxide nucleophile.

-

-

Hydrolysis Reaction : Attach a reflux condenser and heat the mixture to 140-150°C using a heating mantle. Maintain vigorous stirring.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, dilute with water, acidify, and extract with EtOAc to spot on the TLC plate. The disappearance of the starting material and the appearance of a more polar spot (the carboxylic acid) at the baseline (in its salt form) indicates progress. The reaction is typically complete within 4-8 hours.

-

-

Workup and Isolation :

-

a. Cool the reaction mixture to room temperature. Carefully dilute the dark mixture with deionized water (approx. 10-20 mL per gram of starting nitrile).

-

b. Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.

-

Trustworthiness Check: This extraction purifies the aqueous phase, which contains the desired product as its water-soluble carboxylate salt.

-

-

c. Cool the aqueous layer in an ice-water bath. Slowly and carefully add concentrated HCl dropwise while stirring until the pH is approximately 2-3. A thick precipitate of the product should form.

-

Causality: The addition of strong acid protonates the carboxylate salt, converting it into the free carboxylic acid, which is significantly less soluble in water and precipitates out.

-

-

d. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water to remove residual salts.

-

-

Purification :

-

a. The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water or methanol/water mixture.

-

b. Dissolve the crude solid in a minimal amount of hot alcohol. Slowly add hot water until the solution becomes slightly turbid. Add a few more drops of hot alcohol to redissolve the solid, then allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

c. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Sources

Application Note: Divergent Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-(dimethylamino)benzonitrile

[1]

Executive Summary & Strategic Value

The scaffold 3-Bromo-5-(dimethylamino)benzonitrile represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors and CNS-active agents.[1] Its unique 1,3,5-trisubstituted pattern provides three distinct vectors for chemical diversification:

-

The Aryl Bromide (C-3): A high-fidelity handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

The Nitrile (C-1): A versatile electrophile precursor for amides, amidines, acids, or heterocycles (e.g., tetrazoles).

-

The Dimethylamino Group (C-5): A stable electron-donating group (EDG) that modulates lipophilicity (LogP) and hydrogen bond accepting capability.

This Application Note provides validated protocols for transforming this core scaffold into complex pharmaceutical intermediates, emphasizing chemoselectivity and reproducibility.

Structural Analysis & Reactivity Profile

Understanding the electronic environment is critical for reaction design.

-

Geometry: The substituents are in a meta-meta-meta relationship (1,3,5-substitution).[1]

-

Electronic Push-Pull:

-

The Nitrile (-CN) is a strong Electron Withdrawing Group (EWG) via induction and resonance, deactivating the ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (SNAr) or oxidative addition.

-

The Dimethylamino (-NMe₂) is a strong Electron Donating Group (EDG) via resonance.

-

Net Effect: The meta positioning minimizes direct resonance interference between the EDG and EWG. However, the C-Br bond remains sufficiently electron-deficient to undergo rapid oxidative addition with Pd(0), making it an excellent candidate for catalytic cross-coupling under mild conditions.[1]

-

Divergent Synthesis Workflow

The following diagram illustrates the strategic pathways available from the parent scaffold.

Figure 1: Chemoselective divergence allows the retention of specific functionalities while modifying others.

Module A: Carbon-Carbon Bond Formation (Suzuki-Miyaura)[1][2]

The Suzuki coupling is the preferred method for extending the carbon skeleton at the C-3 position. The presence of the nitrile group requires basic conditions that do not trigger hydrolysis.

Mechanism of Action

The catalytic cycle involves Oxidative Addition of the C-Br bond to Pd(0), followed by Transmetalation with the boronate, and finally Reductive Elimination to form the C-C bond.

Figure 2: Simplified catalytic cycle. The oxidative addition step is facilitated by the electron-withdrawing nitrile group.

Validated Protocol

Objective: Synthesis of 3-(4-methoxyphenyl)-5-(dimethylamino)benzonitrile.

Reagents:

-

Substrate: 3-Bromo-5-(dimethylamino)benzonitrile (1.0 equiv)[1]

-

Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%)

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous (3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)[1]

Step-by-Step Methodology:

-

Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen (N₂) for 5 minutes. Why? Oxygen poisons Pd(0) species and promotes homocoupling.

-

Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na₂SO₄.[3]

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Performance Data:

| Parameter | Value | Notes |

|---|---|---|

| Typical Yield | 85-92% | High efficiency due to activated Ar-Br bond.[1] |

| Time | 4-6 Hours | Fast kinetics at 90°C. |

| Selectivity | >99% | Nitrile remains intact under these conditions. |

Module B: Functional Group Interconversion (Nitrile Hydrolysis)

Converting the nitrile to a primary amide is a common requirement for kinase inhibitors (e.g., to form hydrogen bonds in the ATP binding pocket).

The Challenge

Standard acid/base hydrolysis can be harsh. Using Radziszewski conditions (H₂O₂/Base) allows for mild, selective hydrolysis to the amide without converting to the carboxylic acid.

Validated Protocol (Amide Synthesis)

Objective: Synthesis of 3-Bromo-5-(dimethylamino)benzamide.

Reagents:

-

Substrate: 3-Bromo-5-(dimethylamino)benzonitrile (1.0 equiv)[1]

-

Reagent: 30% Hydrogen Peroxide (H₂O₂) (5.0 equiv)

-

Base: 1M NaOH (1.1 equiv) or K₂CO₃ (3.0 equiv)

-

Solvent: DMSO or Ethanol/Water (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve the nitrile in DMSO (0.5 M). Cool to 0°C in an ice bath. Why? The reaction is exothermic; temperature control prevents over-hydrolysis.

-

Addition: Add the base, followed by dropwise addition of H₂O₂.

-

Reaction: Allow to warm to room temperature (20-25°C). Stir for 1-2 hours.

-

Quench: Pour the mixture into ice-cold water. The product often precipitates as a white solid.

-

Isolation: Filter the solid. If no precipitate forms, extract with DCM.

Module C: C-N Bond Formation (Buchwald-Hartwig)[1][4][5]

Replacing the bromine with a secondary amine or aniline creates purely nitrogenous scaffolds.

Validated Protocol

Objective: Synthesis of unsymmetrical triamino-benzene derivatives.

Reagents:

-

Ligand: Xantphos (4 mol%) - Preferred for high yields with electron-deficient aryls.[1]

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Critical Note: The dimethylamino group is an EDG, but the nitrile is an EWG. The net effect allows the use of standard weak bases (Cs₂CO₃) rather than strong bases (NaOtBu), which preserves the nitrile group.

Safety & Handling

3-Bromo-5-(dimethylamino)benzonitrile and its derivatives require strict safety adherence.[1]

| Hazard Class | Description | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled.[1][5] | Use in a fume hood. Wear N95/P100 respirator if handling powder. |

| Skin/Eye Irritant | Causes serious eye irritation (Category 2A). | Wear chemical splash goggles and nitrile gloves. |

| Reactive Hazards | Nitriles can release HCN under strong acidic conditions or fire. | Do not mix with strong acids unless in a controlled hydrolysis setup. |

References

-

Suzuki-Miyaura Coupling Mechanism & Scope

-

Buchwald-Hartwig Amination Protocols

-

Nitrile Hydrolysis (Radziszewski Reaction)

-

Safety Data

Sources

- 1. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-5-(dimethylamino)benzonitrile Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of reactions involving 3-Bromo-5-(dimethylamino)benzonitrile. This guide is structured to provide drug development professionals, researchers, and scientists with actionable insights and robust troubleshooting strategies. Our focus is on the critical parameter of catalyst loading, directly impacting reaction efficiency, scalability, and overall cost-effectiveness.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Foundational Knowledge & Core Questions

This section addresses the fundamental questions researchers face when approaching the synthesis of 3-Bromo-5-(dimethylamino)benzonitrile and related structures.

Q1: What is the most common and efficient method for synthesizing 3-Bromo-5-(dimethylamino)benzonitrile?

The most prevalent and scalable method for synthesizing 3-Bromo-5-(dimethylamino)benzonitrile is through a palladium-catalyzed cross-coupling reaction. Specifically, a cyanation reaction starting from a readily available precursor like 3,5-dibromo-N,N-dimethylaniline is the standard approach. This transformation typically employs a palladium catalyst, a phosphine ligand, and a cyanide source.[2][3] Modern methods favor less toxic and easily handled cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) over traditional, highly toxic reagents like KCN or NaCN.[4][5][6]

Q2: Why is optimizing catalyst loading a primary concern for this reaction?

Optimizing catalyst loading is paramount for several reasons that span from laboratory-scale feasibility to industrial production viability:

-

Cost of Goods (COGS): Palladium and its associated phosphine ligands are significant cost drivers, especially during large-scale synthesis. Reducing catalyst loading, even by a fraction of a mole percent, can lead to substantial savings.[1][7]

-

Product Purity: High catalyst loadings can increase the concentration of residual palladium in the final active pharmaceutical ingredient (API). Regulatory agencies have strict limits on heavy metal impurities, and their removal often requires costly and yield-reducing purification steps.[1]

-

Reaction Kinetics & Side Reactions: While a higher catalyst loading can increase the reaction rate, it can also promote undesired side reactions, such as hydrodehalogenation or the formation of impurities.[8][9] Conversely, a loading that is too low will result in a sluggish or incomplete reaction, impacting throughput and yield.[8][10]

-

Reproducibility: A well-optimized, low catalyst loading often leads to a more robust and reproducible process, which is critical for process chemistry and manufacturing.[1]

Q3: What are the essential components of the catalytic system and their functions?

A successful palladium-catalyzed cyanation involves a synergistic interplay between four key components. The general catalytic cycle involves oxidative addition, anion exchange (transmetalation), and reductive elimination.[3][11][12]

-

Palladium Source (Precatalyst): This is the heart of the catalytic system. While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are used, modern air-stable palladacycle precatalysts (e.g., Buchwald precatalysts) are often preferred.[9] They offer greater reliability and consistency by efficiently generating the active Pd(0) species in situ.[11][13][14]

-

Ligand: The ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its reactivity.[8] For cyanation of aryl halides, bulky, electron-rich biaryl monophosphine ligands like XPhos or t-BuXPhos are often highly effective as they promote the crucial oxidative addition step.[14][15][16]

-

Base: The base plays a crucial role, particularly when using sources like K₄[Fe(CN)₆], where it facilitates the dissociation of the cyanide from the iron complex.[14] Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃) or acetates (KOAc).[5][14] The choice of base must be compatible with any sensitive functional groups on the substrate.

-

Solvent: The solvent must dissolve the reactants and maintain the catalyst's activity. Polar aprotic solvents like DMF, DMAc, or mixtures including water (e.g., MeCN/water, dioxane/water) are frequently used.[4][5][17]

Section 2: Troubleshooting Guide for Catalyst-Related Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the reaction, with a focus on the catalyst system.

Issue 1: Low or No Reaction Conversion

A stalled reaction is a frequent challenge. Before significantly altering the catalyst loading, a systematic diagnosis is essential to identify the root cause.

Q: My reaction has stalled with significant starting material remaining. What catalyst-related factors should I investigate?

A: Low conversion can often be traced back to the catalyst's activity, the reaction environment, or the reagents' purity. Follow this diagnostic workflow:

-

Verify Catalyst and Ligand Integrity:

-

Activity: Are you using a fresh, properly stored batch of catalyst and ligand? Palladium complexes and phosphine ligands can degrade over time, especially if exposed to air and moisture.[8][18]

-

Precatalyst Choice: If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species may be inefficient in the presence of cyanide, which can act as a poison.[14] Switching to an air-stable Pd(0) precatalyst (e.g., a Buchwald G3 palladacycle) can provide a more reliable initiation.[13][14]

-

-

Assess the Reaction Environment:

-

Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and the phosphine ligands.[18] Ensure your solvent is properly degassed and the reaction is maintained under a robust inert atmosphere (Argon or Nitrogen).

-

Reagent Purity: Trace impurities in starting materials, solvents, or the base can poison the catalyst.[8][13][19] Amines, in particular, should be purified if their quality is suspect.[13]

-

-

Re-evaluate Catalyst Loading:

Troubleshooting Workflow: Low or No Conversion

Caption: A decision tree for troubleshooting low reaction conversion.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction starts but then turns black and stalls. What causes this, and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition, where active Pd(0) species aggregate into inactive palladium black.[8] This is a common failure mode in cross-coupling chemistry.

-

Primary Cause: The most common cause is an insufficient ligand-to-palladium ratio at the catalytic center. This can happen if the ligand itself degrades under the reaction conditions or if the initial ratio is too low.

-

Preventative Measures:

-

Use Robust Ligands: Biaryl monophosphine ligands are designed for high thermal stability. Ensure you are using a ligand appropriate for the reaction temperature.

-

Optimize Ligand:Palladium Ratio: While precatalysts have a built-in ratio, if you are generating the catalyst in situ from a source like Pd₂(dba)₃, ensure you are using a slight excess of the ligand (e.g., 1.2 equivalents of ligand per palladium atom).[13]

-

Maintain Inert Atmosphere: As mentioned, oxygen can degrade phosphine ligands, leading to unprotected palladium species that rapidly decompose.[18]

-

Control Temperature: Excessively high temperatures can accelerate ligand degradation. Optimize the temperature to be high enough for efficient reaction but not so high that it compromises catalyst stability.

-

Section 3: Experimental Protocols and Data

This section provides standardized protocols for optimizing catalyst loading and a table illustrating the expected impact of this critical variable.

Protocol 1: Screening Catalyst Loading for Cyanation

This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.

Materials:

-

3,5-dibromo-N,N-dimethylaniline (1.0 equiv)

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)[5]

-

XPhos Pd G3 precatalyst (stock solution in anhydrous dioxane)

-

Potassium Acetate (KOAc, 1.5 equiv)

-

Anhydrous, degassed 1,4-dioxane/water (e.g., 5:1 mixture)

-

Array of reaction vials with stir bars

-

Internal standard (e.g., dodecane) for GC or LC analysis

Procedure:

-

Preparation: In a glovebox, add the 3,5-dibromo-N,N-dimethylaniline, K₄[Fe(CN)₆]·3H₂O, and KOAc to a series of identical, oven-dried reaction vials.

-

Catalyst Addition: Add the required volume of the XPhos Pd G3 stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%).

-

Solvent Addition: Add the degassed dioxane/water solvent mixture to each vial to achieve the desired concentration (e.g., 0.5 M). Add the internal standard.

-

Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100-120 °C).[14]

-

Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by GC or LC-MS to determine the conversion/yield.

-

Analysis: Plot yield versus time for each catalyst loading to identify the minimum loading required to achieve complete conversion in a reasonable timeframe.

Table 1: Illustrative Impact of Catalyst Loading on Reaction Outcome

| Catalyst Loading (mol%) | Reaction Time for >95% Conversion (h) | Isolated Yield (%) | Residual Pd in Crude Product (ppm, hypothetical) | Observations |

| 5.0 | 1 | 92 | >500 | Very fast reaction, but significant color in crude product, indicating higher metal content. |

| 2.0 | 4 | 94 | ~200 | Robust and reliable. Good balance of speed and efficiency. A common starting point for optimization.[9] |

| 1.0 | 12 | 93 | ~100 | Slower, but highly efficient. Excellent for cost-effectiveness if reaction time is not critical. |

| 0.5 | 24 | 91 | <50 | Reaction proceeds to completion but requires extended time. Ideal for a highly optimized process. |

| 0.1 | >24 | <60 (at 24h) | N/A | Incomplete reaction. Catalyst loading is too low for these conditions. |

Workflow for Catalyst System Optimization

This diagram illustrates a logical workflow for moving from an initial unoptimized reaction to a robust, scalable protocol.

Caption: A phased workflow for optimizing the catalyst system.

References

- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry.

- Cyanation of aromatic halides. (2009).

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.

- Optimisation and scale-up of microwave assisted cyanation. (n.d.). Royal Society of Chemistry.

- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (2011).

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.

- Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed C-H Functionaliz

- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.

- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).

- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).

- Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal.

- troubleshooting guide for Sonogashira coupling failures. (2025). Benchchem.

- Optimization of Buchwald-Hartwig amin

- Palladium-Catalyzed Aryl

- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020).

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. (n.d.). MIT Open Access Articles.

- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.

- Arenecarbonitriles constitute important intermediates and targets in the fields of phar- maceuticals. (n.d.). Thieme.

- Curse or Blessing?

- Palladium-catalyzed cross-coupling reactions. (2025). Fiveable.

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. nobelprize.org [nobelprize.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Palladium-Catalyzed Arylation of Cyanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fiveable.me [fiveable.me]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. uwindsor.ca [uwindsor.ca]

- 21. bristol.ac.uk [bristol.ac.uk]

Technical Support Center: Recrystallization of 3-Bromo-5-(dimethylamino)benzonitrile

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven resource for the purification of 3-Bromo-5-(dimethylamino)benzonitrile via recrystallization. Moving beyond a simple list of steps, this document explains the fundamental principles and causal relationships behind experimental choices, empowering users to troubleshoot effectively and adapt methodologies to their specific needs.

Section 1: Solvent Selection Strategy - Frequently Asked Questions

The success of any recrystallization hinges on the appropriate choice of solvent.[1][2] This section addresses the critical questions surrounding solvent selection for 3-Bromo-5-(dimethylamino)benzonitrile.

FAQ 1: What are the ideal properties of a recrystallization solvent for 3-Bromo-5-(dimethylamino)benzonitrile?

An ideal solvent for recrystallization must satisfy several key criteria.[3] The primary principle is that the compound of interest should have high solubility in the solvent at its boiling point and low solubility at low temperatures (e.g., room temperature or 0-4 °C).[2][4] This differential solubility is the driving force for crystallization upon cooling.

Other critical properties include:

-

Inertness: The solvent must not react with 3-Bromo-5-(dimethylamino)benzonitrile.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[3]

-

Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

-

Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although these are often secondary to performance.

FAQ 2: Based on its structure, what solvents are predicted to be good candidates for 3-Bromo-5-(dimethylamino)benzonitrile?

The structure of 3-Bromo-5-(dimethylamino)benzonitrile—possessing a polar nitrile (-CN) group, a moderately polar dimethylamino (-N(CH₃)₂) group, and a larger, less polar brominated aromatic ring—suggests that solvents of intermediate polarity are a logical starting point. The principle of "like dissolves like" is a useful, though not absolute, guide.[5]

-

High Polarity Solvents (e.g., Water): Unlikely to be effective on its own due to the large nonpolar aromatic portion of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): May have high solubility even at room temperature due to the aromatic ring, leading to poor recovery. However, they are excellent candidates for use as an "anti-solvent" in a mixed-solvent system.

-

Intermediate Polarity Solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate): These are the most promising candidates for a single-solvent recrystallization. They possess both polar and nonpolar characteristics that can effectively solvate the molecule at high temperatures. For example, ethanol is often used to recrystallize substituted benzonitriles.[6]

FAQ 3: How do I experimentally determine the best single solvent for recrystallization?

A systematic, small-scale solubility test is the most reliable method. This minimizes waste of your crude product while efficiently screening multiple candidates.

For a detailed methodology, see Protocol 1: Small-Scale Solvent Screening.

The ideal outcome of this screening is identifying a solvent that completely dissolves a small sample of your compound when heated but allows for the formation of a significant amount of precipitate upon cooling to room temperature and then in an ice bath.

FAQ 4: What is a mixed-solvent recrystallization, and when should I use it for this compound?

A mixed-solvent (or two-solvent) system is employed when no single solvent exhibits the desired solubility properties.[7] This typically occurs when one solvent ("the good solvent") dissolves the compound too well even when cold, and another solvent ("the bad" or "anti-solvent") does not dissolve it at all, even when hot.